2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)acetic acid
Overview
Description
“2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)acetic acid” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Synthesis Analysis
The synthesis of compounds containing a pyrrolidine ring can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a phenylacetic acid group via an ethoxy linker . The pyrrolidine ring contributes to the three-dimensional (3D) coverage of the molecule due to the non-planarity of the ring .Scientific Research Applications
Overview
The compound 2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)acetic acid appears to be a specific chemical entity with potential relevance in various scientific research fields. However, direct studies on this exact compound are limited or not readily available in the public domain. Instead, research on related compounds and functional groups provides insights into potential applications in fields like biochemistry, materials science, and environmental science.
Biochemical Applications
In biochemistry, compounds structurally related to this compound, such as hydroxycinnamic acids and their derivatives, have been extensively studied for their antioxidant, anti-inflammatory, and antimicrobial properties. For example, p-Coumaric acid and its conjugates exhibit a wide range of biological activities, including antioxidant, anti-cancer, and anti-inflammatory effects, which are enhanced by conjugation with other molecules (Pei et al., 2016). These properties suggest potential research applications of related compounds in developing therapeutic agents or studying biochemical pathways.
Environmental Science Applications
In environmental science, the study of herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid), which shares a partial structural similarity with the compound , provides insights into the environmental fate, toxicity, and degradation pathways of such chemicals. A scientometric review by Zuanazzi et al. (2020) on 2,4-D herbicide toxicity highlights the global research trends and gaps, emphasizing the need for further studies on the molecular biology of toxicity, human exposure assessment, and degradation studies (Zuanazzi et al., 2020). This indicates a potential research avenue for this compound in assessing environmental impact and degradation mechanisms.
Materials Science Applications
In materials science, the functional groups present in this compound may lend the compound to applications in polymer science and surface functionalization. For example, phosphonic acids, with a similar degree of functionalization, are utilized for surface treatment, creating supramolecular materials, and as bioactive agents in various applications (Sevrain et al., 2017). This suggests that related compounds could be researched for similar applications in developing new materials or modifying material surfaces for specific purposes.
Properties
IUPAC Name |
2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-14(17)11-12-3-5-13(6-4-12)18-10-9-15-7-1-2-8-15/h3-6H,1-2,7-11H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZJSJQJLHEUFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651627 | |
Record name | {4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
714230-90-7 | |
Record name | {4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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